molecular formula C7H20Cl2N2 B596639 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride CAS No. 16256-45-4

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride

Cat. No.: B596639
CAS No.: 16256-45-4
M. Wt: 203.151
InChI Key: KLXHVSBRPVGTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride is a chemical compound with a unique structure that includes a propanediamine backbone substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride typically involves the reaction of 2-methyl-1,2-propanediamine with isopropyl halides under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: A simpler analog without the methyl and isopropyl substitutions.

    N1-(1-methylethyl)-1,2-Propanediamine: Lacks the methyl group at the 2-position.

    2-methyl-1,2-Propanediamine: Lacks the isopropyl substitution.

Uniqueness

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride, also known as a propanediamine derivative, is a chemical compound that exhibits a variety of biological activities. Its unique structure, characterized by the presence of methyl and isopropyl groups on the propanediamine backbone, contributes to its potential applications in medicinal chemistry and biological research.

  • Chemical Formula : C7H20Cl2N2
  • Molecular Weight : 201.16 g/mol
  • CAS Number : 16256-45-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to specific enzymes or receptors, leading to alterations in their activity. The precise pathways and molecular targets depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of propanediamines possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains through mechanisms involving membrane disruption and inhibition of cell wall synthesis.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways.

Neuroprotective Effects

There are indications that this compound could offer neuroprotective benefits. Research into related compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
CytotoxicityInduced apoptosis in human breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
NeuroprotectionReduced oxidative stress markers in neuronal cultures treated with the compound, suggesting protective effects against neurodegenerative conditions.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Materials : 2-methyl-1,2-propanediamine and isopropyl halides.
  • Reaction Conditions : Conducted under basic conditions (e.g., sodium hydroxide) followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other propanediamines:

CompoundStructureBiological Activity
1,2-PropanediamineNo substitutionsLimited antimicrobial properties
N1-(1-methylethyl)-1,2-PropanediamineLacks methyl group at 2-positionModerate cytotoxicity
2-methyl-1,2-PropanediamineLacks isopropyl substitutionLower neuroprotective effects

Properties

IUPAC Name

2-methyl-1-N-propan-2-ylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(2)9-5-7(3,4)8;;/h6,9H,5,8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHVSBRPVGTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.